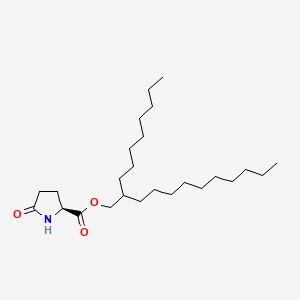

2-Octyldodecyl 5-oxo-L-prolinate

Description

Significance of Pyroglutamic Acid Derivatives in Contemporary Chemical Synthesis and Biological Systems

Pyroglutamic acid, a derivative of glutamic acid, is a versatile chiral building block in asymmetric synthesis. fruiterco.com Its rigid, cyclic structure and multiple functional groups make it a valuable precursor for the synthesis of a wide array of more complex molecules, including pharmaceuticals and natural products. fruiterco.com In the realm of biological systems, pyroglutamic acid and its derivatives are involved in various physiological processes. L-pyroglutamic acid is a component of the natural moisturizing factor in the skin, contributing to its hydration. cir-safety.orggoogle.com Furthermore, derivatives of pyroglutamic acid have been investigated for their potential neurological effects and their role in enzyme inhibition. fruiterco.comgoogle.com The esterification of pyroglutamic acid, as seen in 2-Octyldodecyl 5-oxo-L-prolinate, is a common strategy to modify its properties for specific applications, such as enhancing its lipophilicity for better integration into cosmetic and dermatological formulations. google.comgoogle.com

Contextualizing Branched-Chain Fatty Alcohol Esters within Advanced Materials and Biochemical Applications

Branched-chain fatty alcohols, such as 2-octyldodecanol, and their corresponding esters are significant in the development of advanced materials and have various biochemical applications. exxonmobilchemical.com Unlike their linear counterparts, the branched structure of these alcohols leads to esters with lower melting points and reduced crystallinity. srce.hr This characteristic is particularly valuable in the formulation of lubricants, plasticizers, and emollients, where fluidity and a non-waxy feel are desired. srce.hrgoogle.com In biochemical applications, particularly in cosmetics and personal care products, branched-chain fatty alcohol esters are prized for their emollient properties, contributing to skin softness and smoothness without a greasy residue. google.comgoogle.com Their unique molecular architecture also influences their surface activity and emulsifying capabilities, making them useful as surfactants and formulation stabilizers. matangiindustries.com The incorporation of the 2-octyldodecyl group into 5-oxo-L-prolinate is therefore expected to confer these desirable properties, suggesting potential applications in high-performance fluids and advanced skincare formulations.

Overview of Structural Features and Stereochemistry Pertinent to Research in this compound

The chemical structure of this compound is characterized by the ester linkage between the carboxylic acid group of L-pyroglutamic acid and the hydroxyl group of 2-octyldodecanol. The pyroglutamic acid moiety provides a polar, five-membered lactam ring, which is a cyclic amide. The "L" designation in L-prolinate signifies the specific stereochemistry at the alpha-carbon of the amino acid precursor, which is crucial for its biological recognition and activity. The 2-octyldodecyl portion of the molecule is a C20 branched alkyl chain, which is highly nonpolar and contributes to the compound's lipophilic character. This branched structure is a key feature, as it disrupts the close packing of the molecules, leading to a lower melting point and a more fluid nature compared to an equivalent linear-chain ester.

The stereochemistry of the L-pyroglutamate unit is a critical aspect of the molecule. The chiral center at the carbon atom bonded to the ester group is in the (S)-configuration, which is the naturally occurring form of the amino acid. This specific stereoisomer is important in biological contexts as interactions with enzymes and receptors are often highly stereospecific. The presence of this defined stereocenter makes this compound a chiral molecule, which can be advantageous in applications where specific molecular recognition is required.

Interactive Data Table: Physicochemical Properties of this compound

| Property | Value |

| CAS Number | 37673-37-3 |

| Molecular Formula | C25H47NO3 |

| Molecular Weight | 409.65 g/mol |

| IUPAC Name | 2-octyldodecyl (2S)-5-oxopyrrolidine-2-carboxylate |

Properties

CAS No. |

37673-37-3 |

|---|---|

Molecular Formula |

C25H47NO3 |

Molecular Weight |

409.6 g/mol |

IUPAC Name |

2-octyldodecyl (2S)-5-oxopyrrolidine-2-carboxylate |

InChI |

InChI=1S/C25H47NO3/c1-3-5-7-9-11-12-14-16-18-22(17-15-13-10-8-6-4-2)21-29-25(28)23-19-20-24(27)26-23/h22-23H,3-21H2,1-2H3,(H,26,27)/t22?,23-/m0/s1 |

InChI Key |

HQWLBRJUMWPIOA-WCSIJFPASA-N |

SMILES |

CCCCCCCCCCC(CCCCCCCC)COC(=O)C1CCC(=O)N1 |

Isomeric SMILES |

CCCCCCCCCCC(CCCCCCCC)COC(=O)[C@@H]1CCC(=O)N1 |

Canonical SMILES |

CCCCCCCCCCC(CCCCCCCC)COC(=O)C1CCC(=O)N1 |

Other CAS No. |

37673-37-3 |

Pictograms |

Irritant |

Origin of Product |

United States |

Advanced Synthetic Methodologies for 2 Octyldodecyl 5 Oxo L Prolinate and Analogues

Chemical Synthesis Pathways for Pyroglutamic Acid Esters

Chemical synthesis provides versatile and scalable routes to pyroglutamic acid esters. These pathways range from direct esterification to complex, multi-step asymmetric syntheses designed to achieve high levels of purity and specific stereochemistry.

Esterification Reaction Mechanisms and Optimization for 2-Octyldodecyl 5-oxo-L-Prolinate

The direct esterification of pyroglutamic acid with an alcohol, such as 2-octyldodecanol, is a primary method for synthesizing the target compound. This reaction typically follows the Fischer-Speier esterification mechanism, where the carboxylic acid is treated with an excess of alcohol in the presence of a strong acid catalyst.

A general chemical synthesis route starts with L-glutamic acid, which is dehydrated and cyclized in a heated environment to produce pyroglutamic acid. This intermediate is then reacted with an alcohol under the influence of a catalyst to generate the desired pyroglutamic acid ester google.com. To optimize the yield and reaction rate, several factors must be controlled:

Catalyst: Strong acids like sulfuric acid, or solid catalysts such as ion exchange resins (e.g., Amberlyst IR120H), are commonly used nih.gov. The choice of catalyst can significantly impact reaction conditions and work-up procedures.

Temperature: The reaction is typically heated to facilitate the reaction kinetics.

Removal of Water: As esterification is an equilibrium reaction, the continuous removal of the water byproduct is crucial to drive the reaction towards the product side. This can be achieved through azeotropic distillation or by carrying out the reaction under reduced pressure google.com.

In a study comparing chemical and enzymatic catalysis for the synthesis of dodecyl pyroglutamate (B8496135), the use of Amberlyst IR120H resin as a catalyst resulted in a 69% molar yield nih.gov.

| Parameter | Condition | Rationale |

| Reactants | Pyroglutamic Acid, 2-Octyldodecanol | Starting materials for the target ester. |

| Catalyst | Strong acid (e.g., H₂SO₄), Ion Exchange Resin | To protonate the carbonyl oxygen, increasing the electrophilicity of the carbonyl carbon. |

| Temperature | Elevated | To increase the reaction rate. |

| Byproduct Removal | Distillation, Reduced Pressure | To shift the reaction equilibrium towards the formation of the ester product. |

Stereoselective Synthetic Strategies for Enhancing Enantiomeric Purity

Maintaining the stereochemical integrity of the L-pyroglutamic acid moiety is critical. Advanced stereoselective strategies have been developed to synthesize chiral pyroglutamic acid esters with high enantiomeric purity.

One powerful method is the silver-catalyzed enantio- and diastereodivergent synthesis. This process involves the asymmetric conjugate addition of glycine imine esters to β-substituted α,β-unsaturated perfluorophenyl esters, followed by lactamization rsc.orgrsc.orgkaist.ac.kr. By carefully selecting the ligand enantiomer and the geometry of the alkene, it is possible to access all four possible stereoisomers of the product with high stereoselectivity rsc.orgkaist.ac.kr. This strategy has been successfully applied to synthesize a variety of chiral pyroglutamic acid esters, including those with multiple and all-carbon quaternary stereocenters rsc.org.

Another approach utilizes carbonyl catalysis to avoid the need for protecting groups on the amine. A chiral pyridoxal catalyst activates the α-C–H bond of a free glycinate, enabling a direct asymmetric conjugate addition to α,β-unsaturated esters thieme-connect.comnih.gov. This reaction, followed by in-situ lactamization, produces various chiral pyroglutamic acid esters in good yields and with high enantioselectivities (81-97% ee) nih.gov.

| Strategy | Key Features | Outcome |

| Silver-Catalyzed Synthesis | Asymmetric conjugate addition of glycine imine esters to α,β-unsaturated esters, followed by lactamization rsc.orgrsc.org. | Access to all four stereoisomers with high enantio- and diastereoselectivity rsc.orgkaist.ac.kr. |

| Carbonyl Catalysis | Direct asymmetric conjugate addition using a chiral pyridoxal catalyst with NH₂-free glycinates thieme-connect.comnih.gov. | High enantioselectivity (up to 97% ee) without the need for protecting groups nih.govresearchgate.net. |

Exploration of Sustainable and Green Chemistry Approaches in Synthesis

Modern synthetic chemistry emphasizes the use of sustainable and environmentally friendly methods. The synthesis of pyroglutamic acid esters is increasingly incorporating green chemistry principles, such as the use of organocatalysis and heterogeneous catalysts to minimize waste and improve efficiency researchgate.net.

Organocatalysis, the use of small organic molecules as catalysts, represents a greener alternative to traditional metal-based catalysts. L-proline and its derivatives are highly effective organocatalysts for a wide range of asymmetric transformations nih.govrsc.org.

Bifunctional N-heterocyclic carbenes (NHCs) derived from L-pyroglutamic acid have emerged as powerful organocatalysts. These catalysts often contain a free hydroxyl group that can interact with substrates via hydrogen bonding, enhancing reactivity and controlling stereoselectivity in various asymmetric C-C bond-forming reactions acs.org. The use of such catalysts aligns with green chemistry principles by offering high efficiency under mild conditions.

A significant drawback of homogeneous catalysis is the difficulty in separating the catalyst from the reaction mixture. Heterogenization, or the immobilization of the catalyst onto a solid support, addresses this challenge, allowing for easy recovery and reuse nih.govrsc.org. This approach is a cornerstone of sustainable chemical processes.

Several methods are used to immobilize proline-based organocatalysts:

Covalent Bonding: L-proline can be covalently attached to supports like silica gel nih.gov.

Non-covalent Interactions: Strong non-covalent interactions have been used to create heterogeneous catalysts by complexing L-proline with materials like polymeric ionic liquids (PILs) researchgate.net.

Magnetic Nanoparticles: Proline analogues can be supported on magnetic nanoparticles (e.g., γ-Fe₂O₃@SiO₂), which allows for simple magnetic separation of the catalyst from the reaction medium for reuse mdpi.com.

These heterogeneous systems have demonstrated high activity, selectivity, and stability over multiple reaction cycles, making them highly attractive for industrial applications nih.govresearchgate.net.

Enzymatic Synthesis of 5-oxo-L-Prolinate Esters and Related Derivatives

Enzymatic synthesis offers a highly specific and environmentally benign alternative to chemical methods. Lipases, in particular, have been successfully employed for the esterification of pyroglutamic acid.

A patented process describes the synthesis of pyroglutamic acid esters via enzymatic esterification of an alcohol with a pyrrolidine compound in the presence of an enzyme, often without the need for a solvent google.com. In one example, a mixture of pyroglutamic acid ethyl ester and pyroglutamic acid was reacted with 2-hexyldecanol using Novozym 435 (immobilized lipase B from Candida antarctica) under vacuum at 60°C to produce the corresponding ester google.com.

A direct comparison between biocatalysis and chemical catalysis for the synthesis of dodecyl pyroglutamate found that the lipase from Candida antarctica B provided a higher yield (79%) compared to the ion exchange resin Amberlyst IR120H (69%) under similar conditions nih.gov. The mild reaction conditions, high selectivity, and reduced waste generation make enzymatic synthesis a highly promising green chemistry approach.

| Catalyst | Substrates | Key Conditions | Yield |

| Novozym 435 | Pyroglutamic acid ethyl ester/pyroglutamic acid, 2-hexyldecanol | 60°C, 20 mbar vacuum | N/A |

| Candida antarctica Lipase B | Pyroglutamic acid alkyl ester, Dodecanol | N/A | 73-79% |

Biocatalytic Approaches to Ester Bond Formation: Enzyme Selection and Engineering

The formation of the ester bond in this compound via biocatalysis predominantly relies on the use of lipases (triacylglycerol hydrolases, EC 3.1.1.3). These enzymes are highly effective in non-aqueous or micro-aqueous environments, where they can catalyze esterification reactions, the reverse of their natural hydrolytic function.

Enzyme Selection:

The choice of lipase is critical for the successful synthesis of pyroglutamic acid esters. Lipases from various microbial sources have been investigated, but the immobilized lipase B from Candida antarctica (CALB), commercially available as Novozym 435, has consistently demonstrated superior performance for this class of reactions. Studies on the synthesis of analogous compounds, such as dodecyl pyroglutamate, have shown that CALB provides the best results among various tested lipases, achieving high yields in relatively short reaction times. For instance, in the synthesis of pyroglutamate lauroyl ester, CALB allowed for a 73% formation of the desired ester after 6 hours nih.gov. The high efficiency of CALB is attributed to its broad substrate specificity and high stability in organic solvents and at elevated temperatures.

A significant challenge in the direct esterification of 5-oxo-L-proline is its poor solubility in many organic solvents. To circumvent this, a two-step strategy is often employed. This involves the initial chemical or enzymatic synthesis of a short-chain alkyl ester of pyroglutamic acid, such as ethyl or methyl pyroglutamate. This intermediate exhibits much better solubility in non-polar solvents, facilitating the subsequent lipase-catalyzed transesterification reaction with a long-chain alcohol like 2-octyldodecanol to produce the final product researchgate.netnih.gov.

Enzyme Engineering:

While commercially available lipases like Novozym 435 are effective, protein engineering offers pathways to further enhance their catalytic properties for specific applications, such as the synthesis of sterically demanding esters like this compound. The 2-octyldodecanol substrate is bulky, which can pose a challenge for enzyme active site accessibility. Rational design and directed evolution are the two primary strategies for modifying enzymes.

Rational design involves making specific changes to the enzyme's amino acid sequence based on a detailed understanding of its three-dimensional structure and catalytic mechanism. For lipases, key targets for modification include:

The Substrate Binding Site: Altering amino acid residues within the active site pocket can create more space to accommodate large or branched substrates. For example, engineering the substrate-binding area in other lipases has been shown to improve activity towards bulky secondary alcohols.

The Lid Domain: Many lipases possess a helical "lid" that covers the active site. Modifying the flexibility and hydrophobicity of this lid can improve substrate access and enhance activity in organic media. Swapping lid domains between different lipases has been explored as a strategy to improve activity towards larger triglycerides mdpi.com.

Directed evolution mimics natural selection in the laboratory by creating large libraries of enzyme variants through random mutagenesis, followed by high-throughput screening to identify mutants with desired improvements. This approach does not require detailed structural knowledge and has been successfully used to enhance the activity and stability of various lipases for industrial applications.

Kinetic and Thermodynamic Considerations in Enzymatic Esterification

Understanding the kinetics and thermodynamics of the lipase-catalyzed synthesis of this compound is essential for process design and optimization.

Kinetic Models:

The kinetics of lipase-catalyzed esterification reactions are often described by the Ping-Pong Bi-Bi mechanism. In this model, the enzyme first reacts with one substrate (the acyl donor, e.g., ethyl pyroglutamate) to form an acyl-enzyme intermediate, releasing the first product (ethanol). This intermediate then reacts with the second substrate (the alcohol, 2-octyldodecanol) to form the final ester product and regenerate the free enzyme.

This mechanism can be represented by the following rate equation, which may include terms for substrate inhibition, a phenomenon where high concentrations of either the acid or alcohol can decrease the reaction rate. For the esterification of free fatty acids with octanol catalyzed by Novozym 435, the reaction was found to follow Ping-Pong Bi-Bi kinetics with no significant substrate inhibition within the studied concentration range nih.gov. However, in other systems, particularly with short-chain alcohols, inhibition is a common factor that must be considered in the kinetic model.

Thermodynamic Parameters:

Enthalpy (ΔH°): For many esterification reactions, the process is moderately endothermic. For example, the lipase-mediated hydroesterification for fatty acid methyl ester synthesis was found to have an endothermic enthalpy of reaction (ΔHe = 38.98 kJ/mol) mdpi.com. This implies that increasing the reaction temperature will shift the equilibrium towards the formation of products, favoring a higher yield.

Gibbs Free Energy (ΔG°): A negative Gibbs free energy indicates a spontaneous reaction. Thermodynamic studies of enzymatic transesterification have shown favorable Gibbs free energy, enthalpy, and entropy values, indicating conditions that favor product formation.

Activation Energy (Ea): Enzymes act as catalysts by lowering the activation energy required for the reaction to proceed. The activation energy for the enzymatic synthesis of isoamyl acetate was calculated to be 7.64 kJ/mol, significantly lower than that for chemical catalysis mdpi.com. This lower energy requirement is a key advantage of biocatalytic processes.

The thermodynamic equilibrium is also strongly influenced by the activity of water in the reaction medium. Water is a product of esterification (when starting from a carboxylic acid) and its presence can promote the reverse hydrolytic reaction. Therefore, controlling water activity, often by using molecular sieves or applying a vacuum, is crucial for driving the reaction towards high product yields.

Advanced Spectroscopic and Chromatographic Characterization for Research Purity and Structure Confirmation

Nuclear Magnetic Resonance (NMR) Spectroscopy for Comprehensive Structural Assignment

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for the elucidation of molecular structure, providing detailed information about the chemical environment of individual atoms. For 2-Octyldodecyl 5-oxo-L-prolinate, both ¹H and ¹³C NMR would be employed to confirm the connectivity of the pyroglutamate (B8496135) ring and the 2-octyldodecyl ester group.

In ¹H NMR analysis of the L-prolinate portion, the protons of the pyrrolidone ring are expected to exhibit distinct chemical shifts and coupling patterns. High-resolution NMR methods are crucial for determining the absolute configuration of molecules like 5-oxoproline, often in conjunction with chiral lanthanide shift reagents to resolve stereoisomers. nih.gov For the 2-octyldodecyl chain, the numerous overlapping signals from the methylene (B1212753) (-CH2-) groups would form a broad multiplet in the upfield region of the spectrum, while the protons closer to the ester linkage and the branch point would show more distinct and downfield-shifted signals.

¹³C NMR provides complementary information, with each unique carbon atom appearing as a distinct signal. The carbonyl carbons of the ester and the amide in the pyroglutamate ring would be expected to resonate at the downfield end of the spectrum (typically in the 170-180 ppm range). The carbon atoms of the 2-octyldodecyl chain would appear in the upfield region. Specialized NMR techniques, such as those tailored for proline residues, can be particularly useful for studying the conformation and dynamics of the pyrrolidone ring. copernicus.org

Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts for this compound

| Atom | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) |

| Pyrrolidone C=O (Amide) | - | ~175-180 |

| Ester C=O | - | ~170-175 |

| Pyrrolidone α-CH | ~4.2-4.4 | ~55-60 |

| Pyrrolidone β-CH₂ | ~2.1-2.4 | ~25-30 |

| Pyrrolidone γ-CH₂ | ~2.3-2.6 | ~30-35 |

| O-CH₂ (Octyldodecyl) | ~4.0-4.2 | ~65-70 |

| CH (Octyldodecyl branch) | ~1.5-1.7 | ~35-40 |

| Alkyl CH₂ chain | ~1.2-1.4 | ~20-35 |

| Terminal CH₃ | ~0.8-0.9 | ~14 |

Note: These are predicted values and may vary based on solvent and experimental conditions.

Mass Spectrometry (MS) for Precise Molecular Weight Determination and Fragmentation Analysis

Mass spectrometry is an indispensable tool for determining the molecular weight of a compound with high precision and for obtaining structural information through fragmentation analysis. For this compound (C₂₅H₄₇NO₃), the expected monoisotopic mass is 409.3556 Da. uni.lu

Electrospray ionization (ESI) is a soft ionization technique well-suited for a molecule of this nature, and would likely produce protonated molecules [M+H]⁺ (m/z 410.36288) and adducts with sodium [M+Na]⁺ (m/z 432.34482) or potassium [M+K]⁺ (m/z 448.31876). uni.lu High-resolution mass spectrometry would allow for the confirmation of the elemental composition.

Tandem mass spectrometry (MS/MS) experiments involve the fragmentation of a selected precursor ion to yield product ions, which provides valuable structural information. For proline-containing compounds, cleavage of the amide bond is a dominant fragmentation pathway. nih.gov In the case of this compound, characteristic fragmentation would be expected to involve the loss of the 2-octyldodecyl group and fragmentation of the pyroglutamate ring.

Table 2: Predicted m/z Values for Adducts of this compound

| Adduct | Predicted m/z |

| [M+H]⁺ | 410.36288 |

| [M+Na]⁺ | 432.34482 |

| [M-H]⁻ | 408.34832 |

| [M+NH₄]⁺ | 427.38942 |

| [M+K]⁺ | 448.31876 |

Data sourced from PubChemLite. uni.lu

Infrared (IR) and Raman Spectroscopy for Vibrational Mode Analysis and Functional Group Identification

Infrared (IR) and Raman spectroscopy are complementary techniques that probe the vibrational modes of a molecule, providing a "fingerprint" based on its functional groups.

The IR spectrum of this compound would be dominated by characteristic absorption bands. A strong band corresponding to the ester carbonyl (C=O) stretching vibration would be expected around 1735-1750 cm⁻¹. The amide carbonyl of the pyroglutamate ring would likely appear at a lower wavenumber, typically in the range of 1650-1680 cm⁻¹. The N-H stretching vibration of the amide could be observed in the region of 3200-3400 cm⁻¹. The C-H stretching vibrations of the long alkyl chain would produce strong signals around 2850-2960 cm⁻¹.

Raman spectroscopy, which relies on inelastic scattering of light, would provide complementary information. While carbonyl groups also show Raman signals, non-polar bonds, such as the C-C backbone of the alkyl chain, often produce stronger Raman bands than IR. Raman spectroscopy can be particularly useful for studying the conformation of molecular backbones. The vibrational modes of the pyroglutamate ring would also be observable. For L-proline, characteristic bands for CH₂ twisting and rocking modes have been identified in both IR and Raman spectra. sid.ir

Table 3: Expected Vibrational Frequencies for this compound

| Functional Group | Expected IR Frequency (cm⁻¹) | Expected Raman Frequency (cm⁻¹) |

| N-H Stretch (Amide) | 3200-3400 | 3200-3400 |

| C-H Stretch (Alkyl) | 2850-2960 | 2850-2960 |

| C=O Stretch (Ester) | 1735-1750 | 1735-1750 |

| C=O Stretch (Amide) | 1650-1680 | 1650-1680 |

| C-N Stretch | 1020-1250 | 1020-1250 |

| C-O Stretch (Ester) | 1000-1300 | 1000-1300 |

Advanced Chromatographic Techniques (e.g., HPLC, GC-MS) for Purity Assessment and Quantitative Analysis

Chromatographic techniques are essential for separating this compound from any impurities, such as starting materials or side-products from its synthesis, and for its quantification.

High-Performance Liquid Chromatography (HPLC) is a highly versatile technique for the analysis of non-volatile compounds like this compound. A reversed-phase HPLC method, using a C18 column and a mobile phase gradient of water and an organic solvent like acetonitrile (B52724) or methanol, would be suitable. Detection could be achieved using a UV detector (as the amide and ester groups have some UV absorbance) or, for greater sensitivity and universality, an evaporative light scattering detector (ELSD) or a charged aerosol detector (CAD). Purity would be assessed by the area percentage of the main peak in the chromatogram.

Gas Chromatography-Mass Spectrometry (GC-MS) could also be employed, although the relatively high molecular weight and low volatility of this compound might necessitate derivatization to increase its volatility. For instance, the N-H group of the pyroglutamate ring could be silylated. nist.gov GC-MS provides excellent separation efficiency and combines it with the powerful identification capabilities of mass spectrometry, allowing for the detection and identification of even trace impurities.

Theoretical and Computational Investigations of 2 Octyldodecyl 5 Oxo L Prolinate

Molecular Docking and Dynamics Simulations for Elucidating Intermolecular Interactions

Molecular docking and dynamics simulations are powerful tools for understanding how a molecule like 2-Octyldodecyl 5-oxo-L-prolinate interacts with biological structures, such as skin proteins or lipid bilayers.

Molecular Docking

Molecular docking predicts the preferred orientation of a ligand when bound to a receptor. For this compound, a key application would be to model its interaction with proteins in the skin, such as keratin (B1170402) or enzymes involved in lipid metabolism. The process involves:

Molecular Dynamics (MD) Simulations

MD simulations model the physical movements of atoms and molecules over time, providing insight into the dynamic nature of these interactions. A primary application for this compound would be simulating its behavior within a model of the skin's lipid barrier (stratum corneum).

A hypothetical MD simulation could show the polar pyroglutamate head anchoring near the polar head groups of the lipid bilayer, while the nonpolar tail inserts into the hydrophobic core, potentially disrupting lipid packing and increasing skin hydration. nih.govacs.org

Quantum Chemical Calculations for Electronic Structure Analysis and Reactivity Prediction

Quantum chemical calculations, such as those based on Density Functional Theory (DFT), are used to investigate the electronic properties of a molecule, offering deep insights into its chemical reactivity.

These quantum calculations can predict which parts of the molecule are most likely to engage in chemical interactions, such as degradation via hydrolysis of the ester bond.

Table 1: Predicted Molecular Properties and Reactive Sites of this compound

| Property | Value / Description | Source |

|---|---|---|

| Molecular Formula | C25H47NO3 | chemspider.comuni.lu |

| Molecular Weight | 409.66 g/mol | chemspider.com |

| Predicted XlogP | 9.2 | uni.lu |

| Most Likely Nucleophilic Site | Amide Nitrogen | Theoretical |

| Most Likely Electrophilic Sites | Carbonyl carbons (ester and lactam) | Theoretical |

| Key Hydrogen Bond Acceptors | Carbonyl oxygens | Theoretical |

| Key Hydrogen Bond Donor | Amide hydrogen | Theoretical |

Conformational Analysis and Potential Energy Surface Mapping

Conformational analysis is the study of the different spatial arrangements (conformations) of a molecule and their relative energies. Due to its long, branched alkyl chain and a five-membered ring, this compound can adopt a vast number of conformations.

Structure-Activity Relationship (SAR) Modeling based on Computational Data

Structure-Activity Relationship (SAR) and Quantitative Structure-Activity Relationship (QSAR) models correlate a molecule's structural or computed properties with its biological activity. nih.gov Although specific activity data for this compound is scarce, a hypothetical QSAR study could be designed to optimize its performance as a skin conditioning agent. researchgate.netmdpi.com

The process would involve:

Table 2: Hypothetical SAR Study for Analogs of this compound

| Compound Name | Modification | Calculated LogP | Hypothetical Skin Hydration (Activity Score) |

|---|---|---|---|

| This compound | Parent Compound | 9.2 | 100 |

| Dodecyl 5-oxo-L-prolinate | Shorter, linear alkyl chain | 4.5 | 75 |

| 2-Hexyldecyl 5-oxo-L-prolinate | Shorter, branched alkyl chain | 7.8 | 90 |

| 2-Octyldodecyl 5-oxo-D-prolinate | Opposite stereochemistry (D-proline) | 9.2 | 95 |

| 2-Octyldodecyl acetate | Replaced pyroglutamate with acetate | 8.5 | 40 |

Such a model would provide a predictive tool to design new molecules with enhanced efficacy, guiding future synthesis efforts toward more effective skin and hair conditioning agents. mdpi.com

Biochemical and Cellular Interactions of 2 Octyldodecyl 5 Oxo L Prolinate

Investigation of Antioxidant Mechanisms and Free Radical Scavenging Properties

Research into the antioxidant properties of 2-Octyldodecyl 5-oxo-L-prolinate has indicated its potential as a free radical scavenger. ontosight.ai While direct studies on this specific ester are limited, the antioxidant capacity of its core component, L-proline, has been investigated. L-proline has demonstrated the ability to scavenge free radicals in vitro, suggesting that it could contribute to mitigating oxidative stress. nih.gov This free radical scavenging potential is concentration-dependent and has been observed in assays involving graft co-polymerization initiated by ceric ions or gamma radiation. nih.gov However, L-proline did not show inhibition of pyrogallol (B1678534) autooxidation, a process that involves the generation of superoxide (B77818) radicals. nih.gov

The esterification of 5-oxo-L-proline with 2-octyldodecanol to form this compound may influence its antioxidant activity due to changes in its physicochemical properties, such as solubility and cellular uptake. ontosight.ai The lipophilic nature of the 2-octyldodecyl group could enhance its interaction with cellular membranes, potentially positioning the 5-oxo-L-prolinate moiety to counteract lipid peroxidation. Further research is necessary to fully elucidate the specific antioxidant mechanisms of the complete ester molecule.

Analysis of Anti-inflammatory Pathways and Cellular Signaling Modulation

The potential anti-inflammatory effects of this compound are an area of active interest. ontosight.ai While direct evidence for this specific compound is still emerging, related compounds and their influence on inflammatory pathways provide some insights. For instance, various phytochemicals are known to modulate inflammatory responses by regulating the production of pro- and anti-inflammatory cytokines. nih.gov

Studies on other molecules have shown that they can suppress the activation of pro-inflammatory signaling pathways, such as those involving Toll-like receptor 4 (TLR4), nuclear factor-kappa B (NF-κB), and the NLRP3 inflammasome. mdpi.com These pathways are crucial in the inflammatory cascade, leading to the production of cytokines like interleukin-1β (IL-1β) and IL-6. mdpi.com The unique structure of this compound, combining a lipophilic alcohol with the 5-oxo-L-prolinate moiety, suggests it may interact with cellular membranes and modulate signaling pathways involved in inflammation. ontosight.ai However, specific studies are required to determine its precise effects on these cellular signaling cascades.

Molecular Interactions with Biological Macromolecules, including Lipids and Proteins

The molecular structure of this compound, featuring a long alkyl chain, suggests a high affinity for lipid-rich environments. ontosight.ai This characteristic indicates potential interactions with biological membranes and lipoproteins. The study of protein-lipid interactions is crucial for understanding the function of membrane proteins, which can be modulated by their lipid environment. nih.gov

Computational and experimental studies have revealed specific binding sites for lipids, such as cholesterol and anionic lipids, on various membrane proteins. nih.govnih.gov These interactions can be allosteric, influencing protein conformation and function. nih.gov The 2-octyldodecyl tail of the compound could intercalate into the lipid bilayer, while the polar 5-oxo-L-prolinate headgroup might interact with the polar headgroups of phospholipids (B1166683) or with residues on the surface of membrane-embedded proteins. nih.gov The nature and strength of these interactions would depend on the specific protein and the local lipid composition.

Enzymatic Biotransformation and Metabolic Pathways of the 5-oxo-L-Prolinate Moiety

The metabolic fate of the 5-oxo-L-prolinate portion of the molecule is likely to involve enzymatic processes within the cell.

Role of 5-oxo-L-Prolinase in Compound Metabolism

A key enzyme in the metabolism of 5-oxo-L-proline is 5-oxoprolinase (OPLAH). nih.govnih.govwikipedia.org This enzyme catalyzes the ATP-dependent conversion of 5-oxo-L-proline to L-glutamate. nih.govnih.govwikipedia.org This reaction is a part of the γ-glutamyl cycle, a series of biochemical reactions involved in glutathione (B108866) synthesis and amino acid transport. nih.govnih.gov The activity of 5-oxoprolinase requires the presence of magnesium or manganese ions and potassium or ammonium (B1175870) ions. nih.gov The enzyme is found in various tissues, including the kidney, liver, and brain. nih.govpnas.org Therefore, it is plausible that upon hydrolysis of the ester bond of this compound, the released 5-oxo-L-proline would be a substrate for 5-oxoprolinase, converting it into glutamate, which can then enter central metabolic pathways. nih.govresearchgate.net

Applications in Advanced Materials Science and Engineering

Influence of the 2-Octyldodecyl Moiety on Material Properties

The 2-octyldodecyl group is a significant feature of the molecule that is known to profoundly influence the physical properties of materials into which it is incorporated. This large, branched alkyl chain can be expected to have several key effects:

Solubility: The 2-octyldodecyl tail imparts significant lipophilicity to the molecule. This is a crucial property for applications in organic electronics, where solubility in organic solvents is necessary for solution-based processing techniques like spin-coating and printing. In other molecular systems, the inclusion of 2-octyldodecyl chains has been shown to enhance solubility, a property that is highly valuable for creating processable organic semiconductor materials. nih.gov

Self-Assembly: The amphiphilic nature of 2-Octyldodecyl 5-oxo-L-prolinate, with its polar headgroup and nonpolar tail, suggests a capacity for self-assembly into organized structures in various media. The bulky nature of the 2-octyldodecyl group can influence the packing and dimensionality of these assemblies, potentially leading to the formation of micelles, vesicles, or lamellar structures.

Film Formation: The long, branched alkyl chain can play a critical role in the formation of uniform, amorphous, or well-ordered thin films. This is a vital characteristic for the development of electronic devices where the morphology of the active layer is directly related to performance.

| Property | Influence of 2-Octyldodecyl Moiety |

| Solubility | Expected to increase in nonpolar organic solvents. |

| Self-Assembly | Likely to drive the formation of supramolecular structures. |

| Film Formation | May facilitate the creation of uniform thin films. |

Potential in Organic Electronic Materials Research

While direct studies on this compound in organic electronics are not widely available, the presence of the 2-octyldodecyl group in other successful organic semiconductors suggests its potential. This moiety is often incorporated into polymer semiconductors to improve their processability and performance in devices like organic thin-film transistors (OTFTs). For instance, polymers containing 2,5-bis(2-octyldodecyl) groups have demonstrated high charge carrier mobility. nih.gov

Organic Semiconductors: The compound itself or derivatives could be explored as active materials in organic field-effect transistors.

Thin-Film Transistors (TFTs): Its solubility and film-forming properties make it a candidate for the active layer in TFTs, which are fundamental components of flexible displays and sensors.

Supramolecular Assembly and Organization of this compound in Functional Architectures

The self-assembly of molecules into well-defined, functional architectures is a cornerstone of modern materials science. The structure of this compound is inherently suited for supramolecular organization. The driving forces for such assembly would likely include:

Hydrogen Bonding: The amide group in the pyroglutamate (B8496135) ring can act as both a hydrogen bond donor and acceptor, facilitating the formation of ordered networks.

Van der Waals Forces: The long 2-octyldodecyl chains would interact through these forces, leading to aggregation and ordering.

Dipole-Dipole Interactions: The polar headgroup possesses a significant dipole moment that can direct the alignment of molecules.

These interactions could lead to the formation of complex, hierarchical structures with potential applications in areas like nanotechnology and biomaterials. The chirality of the L-prolinate unit could also introduce chiral recognition and organization within the supramolecular assemblies.

Development of Functional Materials with Tunable Optical and Sensing Properties

The development of materials with tunable properties is a key goal in materials science. While there is no specific data on the optical and sensing properties of this compound, its structure suggests avenues for exploration. The modification of the pyroglutamate ring or the attachment of chromophores could lead to materials with tailored optical responses.

Furthermore, the self-assembled structures of this molecule could create specific binding sites for analytes, forming the basis for chemical sensors. The changes in the supramolecular organization upon binding could be transduced into a detectable optical or electrical signal. The use of alkyl-pi functional molecular liquids in optical gas sensing demonstrates the potential for molecules with similar structural motifs to be employed in sensing applications. chemrxiv.org

Surface Chemistry and Interfacial Phenomena in Material Applications

The amphiphilic character of this compound makes it a surface-active agent. This property is critical in a wide range of material applications, including:

Coatings and Thin Films: It could be used to modify the surface properties of materials, for example, to control wetting or adhesion.

Emulsions and Dispersions: Its ability to situate at the interface between two immiscible phases could be used to stabilize emulsions, which are important in many industrial processes.

Interfacial Layers in Devices: In organic electronic devices, controlling the interfaces between different layers is crucial for performance. Molecules with defined surface activity can be used to modify these interfaces to improve charge injection or extraction.

Environmental Degradation and Bioremediation Research

Characterization of Biodegradation Pathways of 2-Octyldodecyl 5-oxo-L-Prolinate

The primary and most probable initial step in the biodegradation of this compound is the enzymatic hydrolysis of the ester bond. This reaction would be catalyzed by microbial esterases or lipases, which are widespread in the environment. This initial cleavage would break the molecule into two separate components: 5-oxo-L-proline (also known as pyroglutamic acid) and 2-octyldodecanol.

Degradation of the 5-Oxo-L-Prolinate Moiety:

5-Oxo-L-proline is a known metabolite in various biological systems. Certain microorganisms, such as those from the Pseudomonas genus, possess the enzyme 5-oxo-L-prolinase. This enzyme catalyzes the ATP-dependent opening of the lactam ring in 5-oxo-L-proline to form L-glutamate. Glutamate is a common amino acid that can be readily integrated into central metabolic pathways, such as the citric acid cycle, and used as a source of carbon and nitrogen for microbial growth.

Degradation of the 2-Octyldodecanol Moiety:

The 2-octyldodecanol is a long-chain, branched fatty alcohol. The biodegradation of long-chain n-alkanes and alcohols has been extensively studied. nih.gov Microorganisms capable of degrading such compounds typically employ monooxygenase or dioxygenase enzymes to introduce oxygen into the alkyl chain. nih.gov The degradation of long-chain alcohols generally proceeds through oxidation to the corresponding aldehyde and then to a carboxylic acid. This fatty acid can then be broken down through the β-oxidation pathway, sequentially shortening the carbon chain. While branching can sometimes hinder the rate of degradation compared to linear alkanes, many microorganisms have evolved pathways to metabolize branched-chain fatty acids. The low water solubility of long-chain alcohols can be a rate-limiting factor in their biodegradation, but some microorganisms can produce biosurfactants to enhance their bioavailability. nih.gov

The following table summarizes the likely enzymatic players in the biodegradation of this compound:

| Component of the Molecule | Initial Degradation Product | Key Enzyme Class | Final Metabolic Fate |

| Ester Linkage | 5-Oxo-L-proline and 2-Octyldodecanol | Esterases/Lipases | Cleavage of the molecule |

| 5-Oxo-L-prolinate | L-Glutamate | 5-Oxo-L-prolinase | Enters central metabolism |

| 2-Octyldodecanol | 2-Octyldodecanoic acid | Alcohol Dehydrogenase | β-oxidation pathway |

Academic Assessment of Ecofate and Environmental Persistence (mechanistic focus)

The environmental persistence of a chemical is determined by the sum of all degradation and transport processes. For this compound, its persistence will be a function of the rates of biodegradation and abiotic hydrolysis.

The long alkyl chain of the 2-octyldodecyl group suggests that the molecule will have a low water solubility and a high octanol-water partition coefficient (Kow). This would lead to a tendency for the compound to partition into organic matter in soil and sediment, which could reduce its bioavailability for microbial degradation and hydrolysis in the aqueous phase.

The biodegradability of long-chain esters is known to decrease as the length of the alkyl chain increases. nih.gov While the ester bond is a clear point of enzymatic attack, the large size and branched nature of the 2-octyldodecyl group may present steric hindrance to some microbial esterases, potentially slowing the initial hydrolysis step. nih.gov However, long-chain alcohols are generally considered to be readily biodegradable, albeit at a slower rate than their shorter-chain counterparts. nih.gov

The 5-oxo-L-proline portion of the molecule is expected to be readily biodegradable once cleaved from the parent molecule. researchgate.net

A summary of factors influencing the environmental persistence of this compound is provided in the table below:

| Factor | Influence on Persistence | Rationale |

| Biodegradation | Decreases Persistence | Ester and alcohol moieties are biodegradable. |

| Chemical Hydrolysis | Decreases Persistence | Ester linkage is susceptible to hydrolysis. |

| Low Water Solubility | Increases Persistence | Reduces bioavailability for microbial attack. |

| Partitioning to Soil/Sediment | Increases Persistence | Sequesters the compound from aqueous degradation. |

| Long Alkyl Chain | Increases Persistence | May slow the rate of enzymatic hydrolysis. |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.